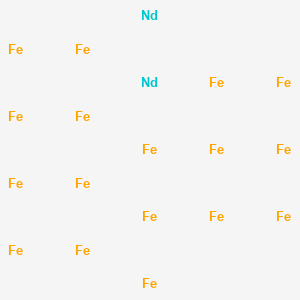
Einecs 235-054-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of iron compound with neodymium (17:2) involves specific synthetic routes and reaction conditions. One common method includes the high-temperature reaction of iron and neodymium in a controlled environment. The reaction typically occurs at temperatures around 1210°C, ensuring the formation of the desired compound . Industrial production methods may involve similar high-temperature processes, often in specialized furnaces designed to handle the reactive nature of the elements involved.
化学反応の分析
Iron compound with neodymium (17:2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For instance, oxidation reactions with oxygen can lead to the formation of oxides, while reduction reactions with hydrogen can produce metallic iron and neodymium. Substitution reactions may involve halogens, resulting in the formation of halide compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Iron compound with neodymium (17:2) has numerous scientific research applications. In chemistry, it is used as a catalyst in various reactions, enhancing reaction rates and selectivity. In biology, this compound is studied for its potential role in magnetic resonance imaging (MRI) as a contrast agent. In medicine, it is explored for its potential therapeutic applications, including targeted drug delivery systems. Industrially, iron compound with neodymium (17:2) is utilized in the production of high-strength magnets, which are essential components in various electronic devices and machinery .
作用機序
The mechanism of action of iron compound with neodymium (17:2) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the breaking and forming of chemical bonds, thereby accelerating reactions. In MRI, the compound enhances the contrast of images by interacting with magnetic fields, improving the visibility of internal structures. In therapeutic applications, the compound’s magnetic properties enable targeted delivery of drugs to specific sites within the body, minimizing side effects and improving treatment efficacy .
類似化合物との比較
Iron compound with neodymium (17:2) can be compared with other similar compounds, such as iron compound with neodymium (17:3) and iron compound with neodymium (16:2). While these compounds share some similarities in their chemical composition and properties, iron compound with neodymium (17:2) is unique in its specific ratio of iron to neodymium, which imparts distinct magnetic and catalytic properties. This uniqueness makes it particularly valuable in applications requiring high-strength magnets and efficient catalysts .
特性
CAS番号 |
12063-74-0 |
|---|---|
分子式 |
Fe17Nd2 |
分子量 |
1237.8 g/mol |
IUPAC名 |
iron;neodymium |
InChI |
InChI=1S/17Fe.2Nd |
InChIキー |
BJBWBYJKDGDLPD-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Nd].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















